molecular formula C23H26N6O2 B2533410 N6-(2,2-dimethoxyethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-81-1

N6-(2,2-dimethoxyethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2533410
CAS RN: 955304-81-1
M. Wt: 418.501
InChI Key: FQKCHNNOJDCPRQ-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazolopyrimidines can undergo a variety of reactions due to the presence of multiple reactive sites .

Scientific Research Applications

Pyrazolo[3,4-d]pyrimidine Derivatives in Scientific Research

Antimicrobial and Anti-inflammatory Agents A new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized for antimicrobial and anti-inflammatory purposes. These compounds, through multi-component cyclo-condensation reactions, showed significant activity against various bacterial and fungal strains, with some selected compounds also displaying notable anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015).

Heterocyclic Chemistry and Drug Synthesis Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one have been developed, showcasing a method for synthesizing compounds with potential antimicrobial properties. The study emphasizes the versatility of pyrazole and pyrimidine derivatives in creating pharmacologically relevant molecules with broad-spectrum activity (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazolopyrimidines have shown potential as antiviral, antimicrobial, and antitumor agents .

properties

IUPAC Name

6-N-(2,2-dimethoxyethyl)-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-15-10-11-17(12-16(15)2)26-21-19-13-25-29(18-8-6-5-7-9-18)22(19)28-23(27-21)24-14-20(30-3)31-4/h5-13,20H,14H2,1-4H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKCHNNOJDCPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC(OC)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-(2,2-dimethoxyethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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